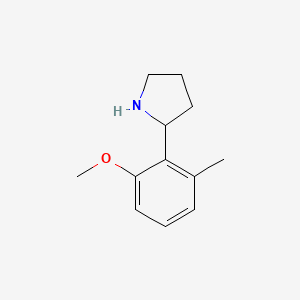
2-(2-Methoxy-6-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-6-methylphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-methoxy-6-methylphenyl group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their significant biological and pharmacological activities. The presence of the methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-6-methylphenyl)pyrrolidine typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with pyrrolidine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process generally involves the formation of an imine intermediate, which is subsequently reduced to yield the desired pyrrolidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenylpyrrolidine derivative.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-(2-Hydroxy-6-methylphenyl)pyrrolidine.
Reduction: 2-(6-Methylphenyl)pyrrolidine.
Substitution: Various substituted phenylpyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Methoxy-6-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-6-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can enhance binding affinity and selectivity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-(2-Methoxyphenyl)pyrrolidine
- 2-(2-Methylphenyl)pyrrolidine
- 2-(2-Hydroxy-6-methylphenyl)pyrrolidine
Comparison: 2-(2-Methoxy-6-methylphenyl)pyrrolidine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This dual substitution can enhance its reactivity and interaction with biological targets compared to compounds with only one substituent. The methoxy group can participate in hydrogen bonding, while the methyl group can increase hydrophobic interactions, making this compound particularly interesting for medicinal chemistry applications.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2-(2-methoxy-6-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-5-3-7-11(14-2)12(9)10-6-4-8-13-10/h3,5,7,10,13H,4,6,8H2,1-2H3 |
Clé InChI |
ZTPNSZGYVBSRQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)







![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)

![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)
